molecular formula C12H15NO5 B1444511 3-((2-(2-Hydroxyethoxy)ethyl)carbamoyl)benzoic acid CAS No. 1354652-87-1

3-((2-(2-Hydroxyethoxy)ethyl)carbamoyl)benzoic acid

Cat. No. B1444511
M. Wt: 253.25 g/mol
InChI Key: QOZOYEUAVGUWSM-UHFFFAOYSA-N
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Description

3-((2-(2-Hydroxyethoxy)ethyl)carbamoyl)benzoic acid, also known as HEEDTA, is a complex molecule that falls under the category of organic acids. It has a molecular formula of C12H15NO5 and a molecular weight of 253.25 g/mol .


Molecular Structure Analysis

The molecular structure of 3-((2-(2-Hydroxyethoxy)ethyl)carbamoyl)benzoic acid consists of a benzoic acid core with a carbamoyl group attached to the 3-position and a 2-(2-hydroxyethoxy)ethyl group attached to the carbamoyl group .

properties

IUPAC Name

3-[2-(2-hydroxyethoxy)ethylcarbamoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO5/c14-5-7-18-6-4-13-11(15)9-2-1-3-10(8-9)12(16)17/h1-3,8,14H,4-7H2,(H,13,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOZOYEUAVGUWSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C(=O)NCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((2-(2-Hydroxyethoxy)ethyl)carbamoyl)benzoic acid

Synthesis routes and methods

Procedure details

Into a 500-mL round bottom flask, was placed a solution of methyl 3-((2-(2-hydroxyethoxy)ethyl)carbamoyl)benzoate (10 g, 37.45 mmol, 1.00 equiv) in tetrahydrofuran (40 mL), and a solution of lithium hydroxide hydrate (23.4 g, 558.33 mmol, 15.00 equiv) in water (30 mL). The resulting solution was stirred for overnight at room temperature. The resulting mixture was concentrated under vacuum. The solution was adjusted to pH 3-4 with hydrochloric acid (2 mol/L). The resulting solution was extracted with 3×10 mL of ethyl acetate and the organic layers combined. The resulting mixture was washed with 2×10 mL of brine, dried over anhydrous sodium sulfate and concentrated under vacuum. The residue was applied onto a silica gel column and eluted with dichloromethane:methanol (50:1). This resulted in 5 g (53%) of 3-((2-(2-hydroxyethoxy)ethyl)carbamoyl)benzoic acid as a yellowish solid. 1H-NMR (300 MHz DMSO-d6, ppm): δ 13.25 (s, 1H), 8.71 (m, 1H), 8.48 (d, J=8.5 Hz 1H), 8.06 (m, 2H), 7.62 (m, 1H), 4.59 (s, 1H), 3.41˜3.60 (m, 8H). MS (ES, m/z): 254 [M+H]+.
Name
methyl 3-((2-(2-hydroxyethoxy)ethyl)carbamoyl)benzoate
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
23.4 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-((2-(2-Hydroxyethoxy)ethyl)carbamoyl)benzoic acid
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3-((2-(2-Hydroxyethoxy)ethyl)carbamoyl)benzoic acid
Reactant of Route 6
3-((2-(2-Hydroxyethoxy)ethyl)carbamoyl)benzoic acid

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